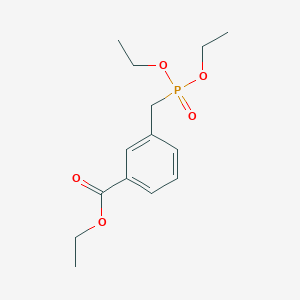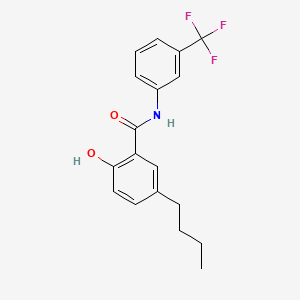
4,6-Dimethyl-1-oxidotriazin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-1-oxidotriazin-1-ium is a heterocyclic compound with a triazine ring structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two methyl groups and an oxidized nitrogen atom within the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-oxidotriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1,3,5-triazine with an oxidizing agent to introduce the oxidized nitrogen atom. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The choice of raw materials, reaction conditions, and purification techniques are critical to achieving consistent quality in the final product.
化学反応の分析
Types of Reactions
4,6-Dimethyl-1-oxidotriazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, altering the compound’s properties.
Substitution: The methyl groups and other substituents on the triazine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
科学的研究の応用
4,6-Dimethyl-1-oxidotriazin-1-ium has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which 4,6-Dimethyl-1-oxidotriazin-1-ium exerts its effects involves interactions with specific molecular targets. The oxidized nitrogen atom can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
4,6-Dimethyl-1-oxidotriazin-1-ium can be compared with other triazine derivatives, such as:
1,3,5-Triazine: Lacks the oxidized nitrogen and methyl groups, resulting in different chemical properties and reactivity.
2,4,6-Trimethyl-1,3,5-triazine: Contains three methyl groups but no oxidized nitrogen, leading to distinct applications and behavior.
4,6-Dichloro-1,3,5-triazine: Substituted with chlorine atoms, which significantly alters its chemical reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxidized nitrogen, which confer unique chemical and biological properties.
特性
CAS番号 |
77202-12-1 |
|---|---|
分子式 |
C5H7N3O |
分子量 |
125.13 g/mol |
IUPAC名 |
4,6-dimethyl-1-oxidotriazin-1-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)8(9)7-6-4/h3H,1-2H3 |
InChIキー |
LOSUUFJDOHELFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[N+](N=N1)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


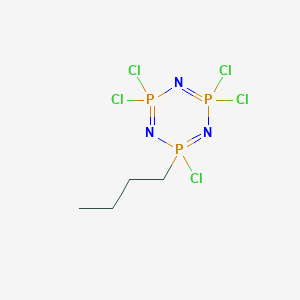
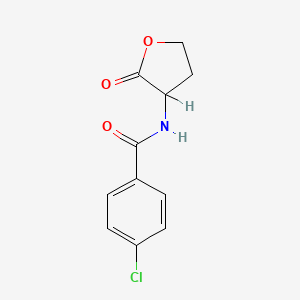
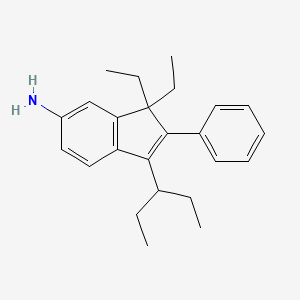
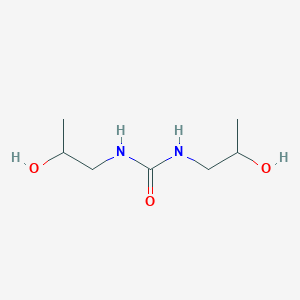
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
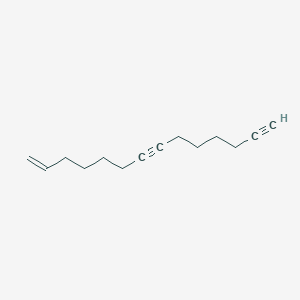


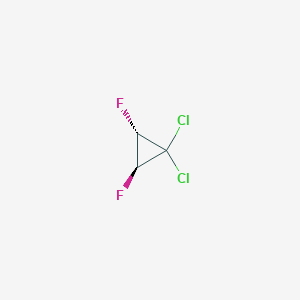
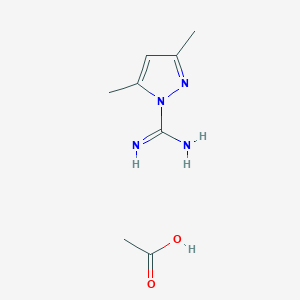
![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
